



## **Application Notes: Western Blot Analysis of MAP17 Protein Levels**

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Compound of Interest		
Compound Name:	MAP17	
Cat. No.:	B15597279	Get Quote

#### Introduction

Membrane-Associated Protein 17 (MAP17), also known as PDZK1IP1, is a small, 17 kDa nonglycosylated protein primarily localized to the plasma membrane and Golgi apparatus[1][2][3]. MAP17 expression is typically restricted in adult tissues but becomes significantly upregulated in various pathological conditions, including inflammatory diseases and numerous cancers[4]. Its overexpression is a common feature in many carcinomas, such as those of the ovary, breast, prostate, and lung, and often correlates with higher tumor grade and progression[1][3] [4]. Functionally, MAP17 acts as an oncogene, enhancing tumorigenic properties like cell proliferation, migration, and resistance to apoptosis[3][5]. This is achieved through the modulation of several key signaling pathways, including the activation of Notch and PI3K/AKT signaling and the suppression of the p38 pathway[1][2][5].

Western blotting is an indispensable immunodetection technique for analyzing MAP17 protein levels. It allows for the sensitive and specific quantification of MAP17 expression in cell lysates and tissue homogenates, making it a critical tool for researchers investigating cancer biology, inflammatory processes, and the efficacy of novel therapeutic agents targeting MAP17-related pathways. This document provides a detailed protocol for the successful detection and quantification of **MAP17** by Western blot.

### **Quantitative Data Summary**

The expression of MAP17 is markedly increased in various tumor types compared to normal, healthy tissues. The following table summarizes typical findings regarding MAP17 protein







levels from the literature.



Comparis on Group	Condition 1	MAP17 Expressio n (Condition 1)	Condition 2	MAP17 Expressio n (Condition 2)	Key Findings	Reference s
Tumor vs. Normal Tissue	Advanced- Stage Carcinoma s (Ovarian, Cervical, Prostate, etc.)	High (present in 50-90% of tumors)	Normal or Benign Tissues	Rare / Low	MAP17 expression strongly correlates with tumor progressio n and a more dedifferenti ated phenotype.	[1][4]
Tumor vs. Normal Tissue	Non-Small Cell Lung Cancer (NSCLC) Tissues	Significantl y Upregulate d	Adjacent Healthy Lung Tissues	Low	Both mRNA and protein levels of MAP17 are elevated in NSCLC.	[2]
Tumor vs. Normal Tissue	Ovarian, Colon, Stomach, Cervix Tumors	High (overexpre ssion in >70% of samples)	Correspon ding Non- Tumoral Tissues	Low	Demonstra tes widespread MAP17 overexpres sion across various carcinomas	[3]
Cell Line Models	NSCLC Cell Lines	Upregulate d	Normal Human Lung Cell	Low	Cancer cell lines recapitulat	[2]



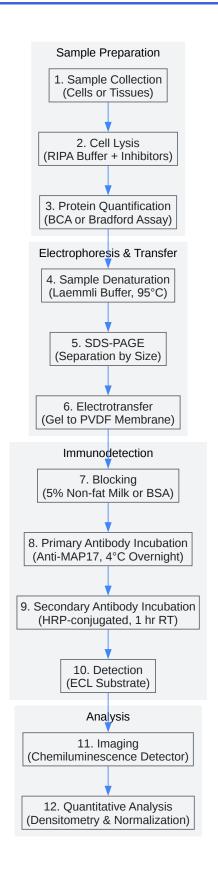
	(e.g., A549, Calu-3)		Line (e.g., MRC-5)		e the MAP17 upregulatio n seen in primary tumors.	
Experiment al Manipulatio n	Cells with Ectopic MAP17 Overexpre ssion	High	Empty Vector (Control) Cells	Low	Forced overexpres sion increases tumorigeni c properties, including proliferatio n and resistance to apoptosis.	[1][3]
Experiment al Manipulatio n	Cells with High Endogeno us MAP17 (e.g., Calu3) + shRNA for MAP17	Downregul ated	Control Cells	High	Downregul ation reduces tumorigeni c and cancer stem cell-like properties.	[6]

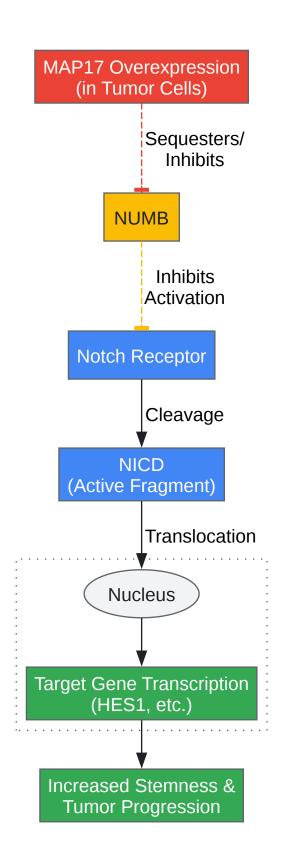
### **Experimental Protocols**

This section provides a detailed methodology for the Western blot analysis of MAP17.

## Diagram: Western Blot Workflow for MAP17 Analysis







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